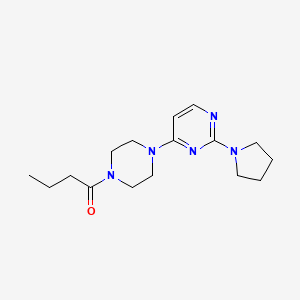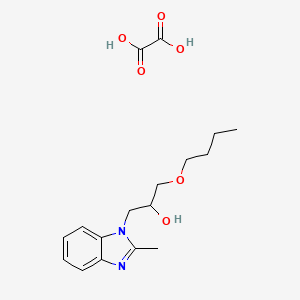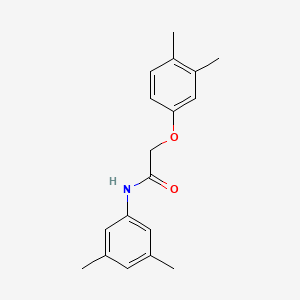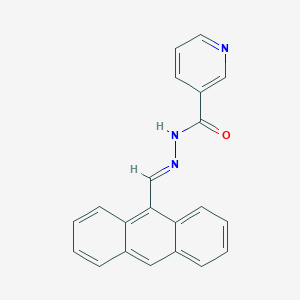![molecular formula C16H32N4O3S B5590101 1-(ethylsulfonyl)-N-[3-(4-methyl-1-piperazinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5590101.png)
1-(ethylsulfonyl)-N-[3-(4-methyl-1-piperazinyl)propyl]-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(ethylsulfonyl)-N-[3-(4-methyl-1-piperazinyl)propyl]-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C16H32N4O3S and its molecular weight is 360.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.21951207 g/mol and the complexity rating of the compound is 498. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
1-(Ethylsulfonyl)-N-[3-(4-methyl-1-piperazinyl)propyl]-3-piperidinecarboxamide and its derivatives have been explored for various biological activities. For instance, novel piperidine derivatives have been synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity. The introduction of bulky moieties and alkyl or phenyl groups at strategic positions significantly enhanced the activity, with certain compounds showing affinity thousands of times greater for AChE than for BuChE, indicating potential as antidementia agents (Sugimoto et al., 1990).
Material Science and Electrochemistry
In the field of material science and electrochemistry, derivatives of this compound have been utilized. For example, 1-Ethyl-1-methyl piperidinium bis(trifluoromethanesulfonyl)imide has shown good miscibility with carbonate solvents, enhancing conductivity as a co-solvent in Li-ion batteries, outperforming smaller cationic size counterparts (Kim, Cho, & Shin, 2013).
Antibacterial Applications
Research on pyrido(2,3-d)pyrimidine derivatives, including those related to this compound, has shown significant antibacterial activity against gram-negative bacteria, including Pseudomonas aeruginosa. This highlights the potential of these compounds in developing new antibacterial agents (Matsumoto & Minami, 1975).
Hyperbranched Polymers
The synthesis of hyperbranched polymers using derivatives of this compound has been explored. For example, polyaddition of 1-(2-aminoethyl)piperazine to divinyl sulfone without catalysts resulted in hyperbranched polysulfone−amine with multiamino groups, indicating applications in polymer science (Yan & Gao, 2000).
Anticancer Potential
The synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and their evaluation as promising anticancer agents highlights the potential therapeutic applications of these compounds. Some derivatives have shown strong anticancer activity, comparable to reference drugs, indicating their potential in cancer treatment (Rehman et al., 2018).
Propriétés
IUPAC Name |
1-ethylsulfonyl-N-[3-(4-methylpiperazin-1-yl)propyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N4O3S/c1-3-24(22,23)20-9-4-6-15(14-20)16(21)17-7-5-8-19-12-10-18(2)11-13-19/h15H,3-14H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTBTTBMBFTURM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NCCCN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl {2-[2-(3-methoxybenzyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]-2-oxoethyl}carbamate](/img/structure/B5590053.png)


![3-(1H-imidazol-2-yl)-1-{[2-(1-piperidinyl)-1,3-thiazol-4-yl]carbonyl}piperidine](/img/structure/B5590065.png)
![3-{2-[3-(PROP-1-EN-2-YL)PHENYL]PROPAN-2-YL}-1-[2-(PYRIDIN-4-YL)ETHYL]UREA](/img/structure/B5590073.png)
![2-OXO-2-PHENYLETHYL 1H,2H,3H-CYCLOPENTA[B]QUINOLINE-9-CARBOXYLATE](/img/structure/B5590077.png)
![N-(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-N'-(3-methylpyridin-4-yl)ethane-1,2-diamine](/img/structure/B5590082.png)

![(E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B5590098.png)


![N-[1-({2-[(1-methyl-1H-pyrrol-2-yl)methylene]hydrazino}carbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B5590121.png)

